N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. It was initially discovered as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to further investigation of its anti-tumor properties.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood. It is believed to act through the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of cytokines such as TNF-α and interferon-alpha (IFN-α). These cytokines then activate immune cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to induce a range of biochemical and physiological effects in preclinical models. It has been shown to increase levels of TNF-α and IFN-α, activate immune cells such as macrophages and dendritic cells, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA for lab experiments is its ability to induce a strong immune response in preclinical models. This makes it a useful tool for studying the immune system and its interactions with cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on DMXAA. One area of interest is its potential use in combination with immunotherapy. It has also been suggested that DMXAA may be effective in combination with radiotherapy. Further investigation into the mechanism of action of DMXAA is needed to fully understand its anti-tumor properties. Additionally, research is needed to develop more effective formulations of DMXAA that can be administered in vivo.
Synthesis Methods
DMXAA can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the conversion of 1,4-dimethylcyclohexene to the corresponding amine, which is then reacted with ethyl chloroformate to form the desired amide. The final step involves the addition of methyl vinyl ketone to form the enamide.
Scientific Research Applications
DMXAA has been extensively studied for its anti-tumor properties in preclinical models. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance immune response in various cancer types. Clinical trials have been conducted to evaluate its efficacy in combination with chemotherapy, but results have been mixed.
properties
IUPAC Name |
N-[2-[(1,4-dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-13(18)16(4)10-12(17)15-14(3)8-6-11(2)7-9-14/h5,11H,1,6-10H2,2-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHDXNXSILJWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(1,4-dimethylcyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide |
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